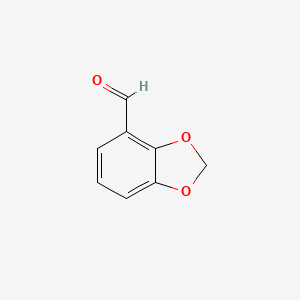

1,3-Benzodioxole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMQKPGVXNSITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228635 | |

| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7797-83-3 | |

| Record name | Benzodioxole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole-4-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxole-4-carbaldehyde: Chemical Properties, Structure, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological activities of 1,3-Benzodioxole-4-carbaldehyde. The information is curated to support research and development efforts in medicinal chemistry and related scientific fields.

Chemical Properties and Structure

This compound, also known as 2,3-(Methylenedioxy)benzaldehyde, is an aromatic aldehyde with a molecular formula of C₈H₆O₃.[1] Its chemical structure features a benzodioxole ring system with a formyl group substituent.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| CAS Number | 7797-83-3 | [1][2] |

| Appearance | Colorless to pale yellow solid | |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 80 °C at 0.3 mmHg | [2] |

| Density | 1.312 g/mL | [2] |

| Solubility | Soluble in organic solvents |

Structural Information

The structure of this compound consists of a benzene ring fused to a five-membered dioxole ring, with an aldehyde group attached to the 4-position of the benzodioxole ring.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions include:

-

~3030 cm⁻¹ (v): Aromatic C-H stretch.[3]

-

2850 - 2950 cm⁻¹ (m or s): Alkyl C-H stretch.[3]

-

1690 - 1740 cm⁻¹ (s): Aldehyde C=O stretch.[3]

-

1500 - 1700 cm⁻¹ (m, m): Aromatic C=C bending.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-dihydroxybenzaldehyde with dibromomethane.[4]

Materials:

-

2,3-dihydroxybenzaldehyde

-

Dibromomethane

-

Potassium carbonate

-

Copper (II) oxide

-

Dimethylformamide (DMF)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A mixture of 2,3-dihydroxybenzaldehyde (50 g), dibromomethane (188 g), potassium carbonate (150 g), and copper (II) oxide (1.4 g) in dimethylformamide (2 L) is prepared.[4]

-

The reaction mixture is heated at reflux for 4 hours.[4]

-

After cooling, the mixture is filtered, and the solvent is evaporated.[4]

-

The resulting residue is dissolved in toluene.[4]

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.[4]

-

The organic layer is then dried, filtered, and evaporated to yield 2,3-methylenedioxybenzaldehyde.[4] The product has a reported melting point of 32-33 °C.[4]

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have been reported to exhibit a range of biological activities, including anti-tumor and anti-hyperlipidemia effects. While specific signaling pathways for this compound are not extensively documented, the structurally similar compound, benzaldehyde, has been shown to suppress multiple cancer signaling pathways by modulating the activity of 14-3-3ζ, a protein often overexpressed in cancer.[1]

Hypothesized Anti-Tumor Signaling Pathway

Based on the known mechanism of benzaldehyde, a plausible anti-tumor signaling pathway for this compound involves the inhibition of the 14-3-3ζ protein. This protein acts as a signaling hub, and its inhibition can lead to the downregulation of several oncogenic pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.

Caption: Hypothesized mechanism of this compound.

This proposed pathway suggests that by inhibiting 14-3-3ζ, this compound could disrupt a network of signaling pathways that are crucial for cancer cell growth and survival, ultimately leading to apoptosis.

Experimental Workflow for Investigating Anti-Tumor Activity

To validate the hypothesized anti-tumor activity and signaling pathway of this compound, the following experimental workflow can be employed.

Caption: Workflow for evaluating anti-tumor effects.

This workflow outlines a systematic approach to first confirm the cytotoxic effects of the compound on cancer cells and then to elucidate the underlying molecular mechanism, focusing on the proposed 14-3-3ζ signaling pathway.

References

The intricate world of 1,3-Benzodioxole Derivatives: From Natural Abundance to Biosynthetic Pathways

A Technical Guide for Researchers and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a key structural feature in a diverse array of naturally occurring and synthetic compounds. These derivatives exhibit a wide spectrum of biological activities, making them a focal point in pharmacology, medicinal chemistry, and drug discovery. This technical guide provides an in-depth exploration of the natural sources and biosynthesis of 1,3-benzodioxole derivatives, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

Natural Sources of 1,3-Benzodioxole Derivatives

1,3-Benzodioxole derivatives are predominantly found in the plant kingdom, often as constituents of essential oils. They are characteristic secondary metabolites of several plant families, including the Apiaceae, Lauraceae, Myristicaceae, Pedaliaceae, and Piperaceae. These compounds play crucial roles in plant defense and signaling. The table below summarizes the major natural 1,3-benzodioxole derivatives, their plant sources, and their typical concentrations.

| Derivative | Chemical Structure | Major Plant Sources | Plant Part | Concentration/Yield |

| Safrole | C₁₀H₁₀O₂ | Sassafras albidum (Sassafras) | Root bark | Up to 92.4% of essential oil[1] |

| Ocotea pretiosa | Wood | ~90% of essential oil[2][3] | ||

| Piper auritum (Mexican pepperleaf) | Leaves | - | ||

| Sesamin | C₂₀H₁₈O₆ | Sesamum indicum (Sesame) | Seeds | 0.82 to 11.05 mg/g[4][5] |

| Sesamolin | C₂₀H₁₈O₇ | Sesamum indicum (Sesame) | Seeds | 1.35 to 6.96 mg/g[4][5] |

| Myristicin | C₁₁H₁₂O₃ | Myristica fragrans (Nutmeg) | Seed (nutmeg), Aril (mace) | Nutmeg: 0.25% to 13.57% of essential oil; Mace: 2.59% to 7.55% of powdered mace[6][7][8] |

| Anethum graveolens (Dill) | - | - | ||

| Petroselinum crispum (Parsley) | - | 9.33% of essential oil[9] | ||

| Apiol | C₁₂H₁₄O₄ | Petroselinum crispum (Parsley) | Seeds | 61.94% of essential oil[9] |

| Anethum graveolens (Dill) | - | - | ||

| Dillapiole | C₁₂H₁₄O₄ | Anethum graveolens (Dill) | Seeds | Up to 31.9% of essential oil[10] |

| Foeniculum vulgare (Fennel) | Root | - |

Biosynthesis of 1,3-Benzodioxole Derivatives

The biosynthesis of 1,3-benzodioxole derivatives originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds. The key step in the formation of the 1,3-benzodioxole ring is the creation of a methylenedioxy bridge from two adjacent hydroxyl groups on the aromatic ring. This reaction is primarily catalyzed by cytochrome P450-dependent monooxygenases.

The Phenylpropanoid Pathway: The Starting Point

The journey begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and various O-methyltransferases (OMTs) , produce key intermediates like ferulic acid and coniferyl alcohol. These intermediates serve as the precursors for the diverse array of 1,3-benzodioxole derivatives.

Formation of the Methylenedioxy Bridge: The Defining Step

The characteristic methylenedioxy bridge is formed from an ortho-methoxyphenol precursor. This conversion is catalyzed by specialized cytochrome P450 enzymes. While the exact mechanisms for all derivatives are still under investigation, studies on the biosynthesis of lignans like sesamin and alkaloids like berberine have provided significant insights. In these pathways, a cytochrome P450 enzyme hydroxylates the methyl group of a methoxy substituent, which is then thought to cyclize with the adjacent hydroxyl group to form the methylenedioxy bridge.

For instance, in the biosynthesis of sesamin in Sesamum indicum, the formation of two methylenedioxy bridges is catalyzed by a single cytochrome P450 enzyme, CYP81Q1, also known as piperitol/sesamin synthase.[2] This enzyme converts (+)-pinoresinol to (+)-piperitol and then to (+)-sesamin.

The biosynthesis of dillapiole and apiole in dill (Anethum graveolens) involves the hydroxylation of myristicin, followed by methylation by a specific O-methyltransferase (AgOMT1) to yield dillapiole or apiole.[6]

The following diagram illustrates a generalized biosynthetic pathway leading to common 1,3-benzodioxole derivatives.

Experimental Protocols

The isolation, identification, and characterization of 1,3-benzodioxole derivatives from natural sources and the elucidation of their biosynthetic pathways require a combination of phytochemical and molecular biology techniques.

Isolation and Purification

1. Steam Distillation for Essential Oil Extraction (e.g., from Sassafras root bark)

This method is suitable for the extraction of volatile compounds like safrole.

-

Materials:

-

Ground plant material (e.g., sassafras root bark)

-

Distilled water

-

Steam distillation apparatus (still pot, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

-

Procedure:

-

Place the ground plant material into the still pot and add sufficient distilled water to cover it.

-

Assemble the steam distillation apparatus.

-

Heat the mixture to boiling. Steam will pass through the plant material, carrying the volatile essential oil.

-

Condense the steam and oil mixture and collect the distillate in the receiving flask.

-

Continue distillation until no more oil is observed in the distillate.

-

Transfer the distillate to a separatory funnel and extract the oil with an organic solvent.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the essential oil.

-

2. Solvent Extraction for Non-Volatile Derivatives (e.g., Sesamin from Sesame Seeds)

This method is used for extracting less volatile compounds.

-

Materials:

-

Ground plant material (e.g., defatted sesame seed meal)

-

Soxhlet extractor

-

Solvent (e.g., ethanol, methanol, or hexane)

-

Rotary evaporator

-

-

Procedure:

-

Place the ground plant material in a thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with the appropriate solvent.

-

Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material, extracting the desired compounds.

-

The solvent containing the extract will siphon back into the boiling flask.

-

Continue the extraction for several hours until the solvent in the siphon tube is clear.

-

Concentrate the extract using a rotary evaporator to remove the solvent.

-

Characterization and Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile components in a mixture, such as an essential oil.

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 240 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-500 amu).

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST, Wiley).

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, quantification, and purification of less volatile 1,3-benzodioxole derivatives.

-

Sample Preparation: Dissolve the extract or purified compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter.

-

Instrumentation: An HPLC system with a pump, injector, column, and detector (e.g., UV-Vis or Diode Array Detector).

-

Typical HPLC Conditions (Reversed-Phase):

-

Column: A C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor the absorbance at a wavelength where the compound of interest has maximum absorbance (e.g., around 290 nm for many benzodioxole derivatives).

-

-

Quantification: Create a calibration curve using standards of the pure compound to determine the concentration in the sample.

Biosynthetic Pathway Elucidation

Heterologous Expression of Cytochrome P450 Enzymes in Yeast

This protocol allows for the functional characterization of candidate genes involved in the biosynthesis of 1,3-benzodioxole derivatives.

-

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae strain WAT11)

-

Yeast transformation reagents

-

Yeast growth media (SD-Ura for selection, YPGal for induction)

-

Substrate for the enzyme assay

-

Microsome isolation buffer

-

Ultracentrifuge

-

-

Procedure:

-

Gene Cloning: Amplify the full-length cDNA of the candidate cytochrome P450 gene from the plant of interest and clone it into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into competent yeast cells. Select for transformants on appropriate selection media.

-

Protein Expression: Grow a starter culture of the transformed yeast in selective media. Inoculate a larger culture in induction media containing galactose to induce protein expression.

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cells in microsome isolation buffer and lyse them (e.g., using glass beads).

-

Centrifugation: Perform a series of centrifugations to pellet cell debris and mitochondria. The supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the expressed P450 enzyme.

-

Enzyme Assay: Resuspend the microsomal pellet in assay buffer. Add the putative substrate and NADPH (as a source of reducing equivalents). Incubate the reaction at an optimal temperature.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent. Analyze the products by GC-MS or HPLC to determine the function of the enzyme.

-

The following diagram outlines a general workflow for the isolation and characterization of 1,3-benzodioxole derivatives.

This guide provides a foundational understanding of the natural occurrence and biosynthesis of 1,3-benzodioxole derivatives, along with practical experimental approaches for their study. The continued exploration of this fascinating class of compounds holds great promise for the discovery of new therapeutic agents and a deeper understanding of plant biochemistry.

References

- 1. Noscapine - Wikipedia [en.wikipedia.org]

- 2. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dillapiole - Wikipedia [en.wikipedia.org]

- 4. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochromes P450 in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cropj.com [cropj.com]

- 10. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Benzodioxole-4-carbaldehyde, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the experimental protocols, presents the spectral data in a structured format, and provides a logical framework for its interpretation.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₆O₃, Molar Mass: 150.13 g/mol ) possesses a unique structure combining a benzodioxole ring system with an aldehyde functional group. This combination gives rise to characteristic signals in its various spectra, which, when analyzed together, provide a comprehensive structural fingerprint of the molecule.

dot

Caption: Workflow for Spectroscopic Data Interpretation.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an Electron Ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Data Presentation and Interpretation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables.

¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.35 | s | 1H | - | H-C=O (Aldehyde proton) |

| 7.37 | dd | 1H | 7.9, 1.6 | H-6 (Aromatic proton) |

| 7.03 | d | 1H | 1.6 | H-3 (Aromatic proton) |

| 6.95 | d | 1H | 7.9 | H-5 (Aromatic proton) |

| 6.12 | s | 2H | - | O-CH₂-O (Dioxole protons) |

The ¹H NMR spectrum clearly shows the characteristic downfield singlet of the aldehydic proton at 10.35 ppm. The aromatic region displays signals for the three protons on the benzene ring, with their multiplicities and coupling constants consistent with a 1,2,4-trisubstituted pattern. The singlet at 6.12 ppm corresponds to the two equivalent protons of the methylenedioxy group.

¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 189.5 | C=O (Aldehyde carbon) |

| 152.8 | C-O (Aromatic quaternary) |

| 148.1 | C-O (Aromatic quaternary) |

| 128.6 | C-H (Aromatic) |

| 127.3 | C (Aromatic quaternary) |

| 109.8 | C-H (Aromatic) |

| 108.5 | C-H (Aromatic) |

| 102.3 | O-CH₂-O (Dioxole carbon) |

The ¹³C NMR spectrum exhibits a signal for the carbonyl carbon of the aldehyde at 189.5 ppm. The spectrum also shows the expected eight distinct carbon signals, corresponding to the different carbon environments in the molecule, including the characteristic signal for the methylenedioxy carbon at 102.3 ppm.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2890, 2780 | Medium | C-H stretch (Aldehyde) |

| 1685 | Strong | C=O stretch (Aromatic aldehyde) |

| 1605, 1470 | Medium-Strong | C=C stretch (Aromatic) |

| 1250, 1040 | Strong | C-O stretch (Dioxole) |

| 930 | Medium | O-CH₂-O bend |

The IR spectrum displays a strong absorption band at 1685 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of the aldehyde is further confirmed by the two medium intensity bands around 2890 and 2780 cm⁻¹ corresponding to the C-H stretching of the aldehyde group. The strong absorptions at 1250 and 1040 cm⁻¹ are indicative of the C-O stretching of the benzodioxole ring system.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 100 | [M]⁺ (Molecular ion) |

| 149 | 95 | [M-H]⁺ |

| 121 | 30 | [M-CHO]⁺ |

| 93 | 25 | [M-CHO-CO]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 150, which is also the base peak, confirming the molecular weight of the compound. A significant peak at m/z 149 corresponds to the loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aldehydes. The fragment at m/z 121 is due to the loss of the formyl group ([M-CHO]⁺). Further fragmentation can lead to the ion at m/z 93, resulting from the subsequent loss of carbon monoxide.

dot

Caption: Key Spectroscopic Signals of the Molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and unambiguous method for the structural elucidation and confirmation of this compound. The characteristic chemical shifts, coupling patterns, absorption frequencies, and fragmentation patterns observed are all consistent with the proposed structure. This comprehensive spectroscopic analysis is indispensable for quality control and research and development in the fields of chemistry and drug discovery.

An In-depth Technical Guide to 1,3-Benzodioxole Compounds: Historical Context, Discovery, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif found in a plethora of natural and synthetic compounds of significant chemical and biological importance. This bicyclic heterocyclic system, consisting of a benzene ring fused to a five-membered 1,3-dioxole ring, is the core of various natural products, including the fragrant compounds safrole and piperonal, which have been utilized for centuries in traditional medicine, perfumery, and as culinary agents. The unique electronic properties conferred by the methylenedioxy bridge have made 1,3-benzodioxole and its derivatives crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of 1,3-benzodioxole compounds, details their isolation from natural sources, and presents key synthetic methodologies that have been pivotal in their development.

Historical Context and Discovery

The history of 1,3-benzodioxole compounds is intrinsically linked to the exploration of natural products. The characteristic scent of sassafras oil, long used in traditional North American medicine and for flavoring, led to the early investigation of its chemical constituents.[1][2]

Early Investigations of Natural 1,3-Benzodioxoles:

-

Safrole (5-allyl-1,3-benzodioxole): The primary component of sassafras oil, safrole, was one of the first 1,3-benzodioxole derivatives to be studied. In 1844, the French chemist Édouard Saint-Èvre determined its empirical formula.[3] Later, in 1869, French chemists Édouard Grimaux and J. Ruotte investigated its reaction with bromine, which suggested the presence of an allyl group.[3]

-

Piperonal (1,3-benzodioxole-5-carbaldehyde): Also known as heliotropin for its characteristic floral scent, piperonal was first prepared in 1869 by Fittig and Remsen through the oxidation of piperic acid, which is derived from piperine, the main pungent compound in black pepper. This synthesis marked a significant step in understanding the chemistry of this class of compounds.

The Parent Compound: 1,3-Benzodioxole:

While its derivatives were known and utilized earlier, the parent 1,3-benzodioxole was first synthesized in 1896 from catechol, methylene iodide, and ethanolic sodium ethoxide.[4] Subsequent research by chemists such as Bonthrone and Cornforth further refined the synthesis of the 1,3-benzodioxole ring system, exploring various methylenating agents and reaction conditions.[4] These foundational synthetic studies opened the door for the preparation of a wide array of substituted 1,3-benzodioxole derivatives, enabling extensive investigation into their chemical and biological properties.

Data Presentation: Physical Properties of Key 1,3-Benzodioxole Compounds

The following tables summarize the key physical properties of 1,3-benzodioxole and its most prominent naturally occurring derivatives.

| Property | 1,3-Benzodioxole | Safrole | Isosafrole (trans) | Piperonal |

| Molecular Formula | C₇H₆O₂ | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | C₈H₆O₃ |

| Molar Mass ( g/mol ) | 122.12 | 162.19 | 162.19 | 150.13 |

| Appearance | Colorless liquid | Colorless to pale yellow oily liquid | Colorless liquid with an anise-like odor | White crystalline solid |

| Melting Point (°C) | -18 | 11 | 8.2 | 35-37 |

| Boiling Point (°C) | 172-173 | 232-234 | 253 | 263 |

| Density (g/mL at 25°C) | 1.064 | 1.096 | 1.121 | 1.337 (at 20°C) |

| CAS Number | 274-09-9 | 94-59-7 | 120-58-1 | 120-57-0 |

Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of 1,3-benzodioxole and its derivatives.

Protocol 1: Synthesis of 1,3-Benzodioxole from Catechol and Dichloromethane (Modern Approach)

This method, adapted from the work of Bonthrone and Cornforth, utilizes a phase-transfer catalyst for efficient methylenation.

Materials:

-

Catechol

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

In a beaker, dissolve 22 g of catechol and 17 g of sodium hydroxide in 17 mL of water with cooling.

-

To this solution, add 40 mL of dimethyl sulfoxide. The mixture will heat up; allow it to cool and solidify over approximately one hour.

-

In a separate flask equipped with a reflux condenser, add 20 mL of dichloromethane to 50 mL of dimethyl sulfoxide and heat to reflux.

-

Add the solid catechol-NaOH mixture from step 2 to the refluxing dichloromethane solution in portions over 30 minutes.

-

Allow the reaction mixture to stir overnight.

-

After the reaction is complete, add approximately 100 mL of water to the flask.

-

Distill the mixture to collect the 1,3-benzodioxole as an azeotrope with water, which will distill at approximately 98°C.[5]

Protocol 2: Historical Synthesis of Safrole via Methylenation of 4-Allylcatechol

This procedure is based on historical methods for the synthesis of safrole from a catechol derivative.

Materials:

-

Crude 4-allylcatechol

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Argon gas (for inert atmosphere)

Procedure:

-

Set up a 500 mL round-bottom flask with a stirrer, heating mantle, and a condenser.

-

Add 250 mL of DMSO and 25 mL of dichloromethane to the flask. Heat the mixture to maintain a reflux temperature of 125-130°C.

-

Prepare a solution of 73.5 g of potassium carbonate in 73.5 g of water.

-

Melt 68 g of crude 4-allylcatechol by gentle heating.

-

Under an argon atmosphere, add the potassium carbonate solution and the molten 4-allylcatechol separately and in small portions down the condenser over the course of the reaction, which is run for approximately 5 hours. Maintain vigorous stirring.

-

Monitor the reaction temperature and add small amounts of dichloromethane as needed to maintain the target temperature range.

-

After 5 hours, cool the dark brown reaction mixture and combine it with tap water.

-

Steam distill the mixture. The initial distillate will be dichloromethane, followed by the safrole product which will appear as an oil.[6]

Protocol 3: Synthesis of Piperonal from Piperic Acid

This protocol is based on the historical oxidation of piperic acid.

Materials:

-

Piperic acid

-

Sodium hydroxide (NaOH)

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

Procedure:

-

Prepare an aqueous solution of sodium piperonate by dissolving piperic acid in a stoichiometric amount of sodium hydroxide solution.

-

Cool the sodium piperonate solution in a large beaker with ice and begin vigorous stirring.

-

Prepare a solution of the oxidizing agent, potassium permanganate, in water.

-

Slowly add the potassium permanganate solution to the stirred sodium piperonate solution. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, continue stirring for a set period to ensure the reaction goes to completion.

-

Prepare a quenching solution of sodium bisulfite and sodium hydroxide in water. Add this to the reaction mixture to destroy any excess permanganate.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Wash the precipitate with water and then with two portions of dichloromethane.

-

Combine the filtrate and the dichloromethane washes in a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with an additional portion of dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and evaporate the solvent to yield crude piperonal.[7]

Signaling Pathways and Mechanisms of Action

1,3-Benzodioxole compounds are known to interact with various biological systems, most notably through their effects on cytochrome P450 enzymes.

Inhibition of Cytochrome P450 Enzymes

Many 1,3-benzodioxole derivatives are potent inhibitors of cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs and toxins.[8][9][10] This inhibition is often mechanism-based, where the 1,3-benzodioxole compound is itself a substrate for the enzyme and is converted into a reactive intermediate that irreversibly binds to the enzyme, rendering it inactive.[10][11]

Insecticide Synergism

The inhibitory effect of 1,3-benzodioxole compounds on CYP450 enzymes is the basis for their use as insecticide synergists.[7][8] Insects possess their own set of CYP450 enzymes that are responsible for detoxifying insecticides. By co-administering an insecticide with a 1,3-benzodioxole derivative, such as piperonyl butoxide (PBO), the insect's detoxification pathway is blocked. This allows the insecticide to persist for longer and exert its toxic effect, thereby increasing its potency.[7]

Conclusion

The 1,3-benzodioxole moiety represents a fascinating and highly versatile scaffold in organic chemistry. From their origins as key components of fragrant and medicinal plants to their current role as indispensable building blocks in modern synthetic chemistry, these compounds have a rich history. The understanding of their synthesis and biological activity, particularly their interaction with cytochrome P450 enzymes, continues to drive research in areas ranging from drug development to agrochemicals. The detailed historical context, quantitative data, and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with this important class of compounds.

References

- 1. Isosafrole [bionity.com]

- 2. mdpi.com [mdpi.com]

- 3. Safrole - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Sciencemadness Discussion Board - Methylenation of catechol with dichloromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Sciencemadness Discussion Board - 4-Allylcatechol Methylenation - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 8. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical properties of 1,3-Benzodioxole-4-carbaldehyde (melting point, boiling point, solubility)

This technical guide provides a comprehensive overview of the key physical properties of 1,3-Benzodioxole-4-carbaldehyde, a significant compound in various research and development sectors. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Physical Properties

This compound, also known as 2,3-(Methylenedioxy)benzaldehyde, is an organic compound with the chemical formula C₈H₆O₃. Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions | Source |

| Melting Point | 34-36 °C | Not Specified | [1] |

| Boiling Point | 80 °C | 0.3 mmHg | [1] |

| Solubility | |||

| Water | Sparingly soluble (predicted) | Standard Temperature and Pressure | [2][3][4] |

| Organic Solvents (e.g., ethanol, ether, chloroform) | Soluble (predicted) | Standard Temperature and Pressure | [2][3][4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the physical properties of this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).

-

Heating: The heating bath is heated gradually, with a slower rate of temperature increase (approximately 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range[5]. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound[5].

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A few drops of this compound are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil)[6][7].

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand, and a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample at the given atmospheric pressure[6][7]. Since the reported boiling point is at reduced pressure, this experiment would need to be conducted under vacuum to replicate the cited value.

2.3. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a small test tube[8].

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or ether) is added to the test tube in small portions[8].

-

Mixing: After each addition of the solvent, the test tube is shaken vigorously to facilitate dissolution[8].

-

Observation: The substance is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, and "insoluble" if no significant dissolution is observed[9]. The general principle of "like dissolves like" is a useful guide; the polar nature of the aldehyde group may impart slight water solubility, but the larger non-polar ring system suggests greater solubility in less polar organic solvents[10].

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 120-57-0: 1,3-Benzodioxole-5-carboxaldehyde [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. grokipedia.com [grokipedia.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

Toxicological Profile of 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 1,3-Benzodioxole-4-carbaldehyde (CAS No. 7797-83-3). Due to the limited specific data for this compound, information on its structural isomer, piperonal (1,3-Benzodioxole-5-carbaldehyde), and the general class of benzodioxole derivatives is included for a broader toxicological context. This document summarizes key quantitative data, details standardized experimental protocols relevant to the assessment of this class of compounds, and presents visual representations of metabolic pathways and experimental workflows to support further research and safety evaluations.

Introduction

This compound is an aromatic aldehyde containing a methylenedioxy functional group.[1][2][3][4] This structural motif is present in numerous naturally occurring and synthetic compounds, some of which have significant biological activity.[5] A thorough understanding of the toxicological profile of this compound is essential for its safe handling and for evaluating its potential use in various applications, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6] This guide aims to consolidate the existing, albeit limited, toxicological information and provide a framework for its assessment based on established methodologies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment.

| Property | Value | Reference |

| CAS Number | 7797-83-3 | [1][2][4] |

| Molecular Formula | C₈H₆O₃ | [2][4] |

| Molecular Weight | 150.13 g/mol | [2] |

| Appearance | White or colorless to yellow powder or lump to clear liquid | [6] |

| Melting Point | 34 °C | [1] |

| Boiling Point | 84-90.5 °C @ 0.25 Torr | [1] |

| Density | ~1.3 g/cm³ | [1] |

Toxicological Data

The available toxicological data for this compound is limited. The following tables summarize the known quantitative data for the target compound and its structural isomer, piperonal, for comparative purposes.

Table 3.1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference |

| TDLo | Rat | Oral | 12.8 mg/kg | [1] |

TDLo (Toxic Dose Low): The lowest dose of a substance that has been reported to produce any toxic effect in a particular animal species.

Table 3.2: Acute Toxicity of Piperonal (1,3-Benzodioxole-5-carbaldehyde)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2700 mg/kg |

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the tested animal population.

Table 3.3: Hazard Classification of this compound

| Hazard | Classification | Reference |

| Skin Irritation | Category 2 | [1][7][8] |

| Eye Irritation | Category 2 | [1][7][8] |

Genotoxicity

A computational study utilizing a few-shot deep learning framework (Meta-GTMP) predicted this compound to be non-mutagenic in the Ames test.[9] This in silico prediction was subsequently validated by laboratory experiments using a miniaturized version of the Ames bacterial reversion test, following the OECD 471 guideline.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies specifically on this compound are not publicly available. Therefore, this section outlines standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the current best practices for assessing the safety of chemical substances.

Acute Oral Toxicity (relevant to TDLo/LD50 determination)

The assessment of acute oral toxicity is typically an initial step in the toxicological evaluation of a substance.[10] The objective is to determine the adverse effects that occur within a short time after oral administration of a single dose.[10]

Workflow for Acute Oral Toxicity Assessment

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The relationship between the metabolism and toxicity of benzodioxole compounds | RTI [rti.org]

- 7. Piperonal - Wikipedia [en.wikipedia.org]

- 8. Safrole - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of the Aldehyde Group in 1,3-Benzodioxole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 1,3-Benzodioxole-4-carbaldehyde. The presence of the electron-donating 1,3-benzodioxole ring system significantly influences the chemical behavior of the aldehyde, modulating its electrophilicity and participating in various transformations. This document details key reactions, including oxidation, reduction, and nucleophilic additions such as the Wittig reaction, Knoevenagel condensation, Grignard reaction, and Henry reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, a substituted aromatic aldehyde, is a versatile building block in organic synthesis. The aldehyde group, being a primary site of reactivity, can undergo a wide array of chemical transformations. The electronic properties of the 1,3-benzodioxole moiety, which is fused to the benzene ring, play a crucial role in dictating the reactivity of the aldehyde. The two oxygen atoms of the dioxole ring act as electron-donating groups through resonance, increasing the electron density of the aromatic ring. This electronic effect can influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. This guide explores the key facets of the aldehyde's reactivity profile.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the starting material's properties is fundamental for any synthetic endeavor.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 34-36 °C | |

| Boiling Point | 80 °C at 0.3 mmHg | |

| CAS Number | 7797-83-3 | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) 10.35 (s, 1H, -CHO), 7.45 (d, J=7.9 Hz, 1H, Ar-H), 7.10 (t, J=7.9 Hz, 1H, Ar-H), 6.95 (d, J=7.9 Hz, 1H, Ar-H), 6.10 (s, 2H, -OCH₂O-).[1]

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 189.5, 153.0, 148.5, 130.0, 128.5, 115.0, 109.0, 102.0.[1]

-

IR (ATR): ν (cm⁻¹) 2900, 2800, 1680 (C=O), 1620, 1470, 1250, 1040, 930.[1]

Key Reactions of the Aldehyde Group

The aldehyde functionality in this compound is susceptible to a variety of transformations, making it a valuable synthon.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,3-benzodioxole-4-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Reaction: In a round-bottom flask, this compound (1.0 g, 6.66 mmol) is dissolved in acetone (50 mL).

-

A solution of potassium permanganate (1.58 g, 10.0 mmol) in water (20 mL) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

-

The mixture is filtered, and the filtrate is acidified with 2M HCl to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Yield: Typically high, in the range of 85-95%.

| Product | Molecular Formula | Molecular Weight | CAS Number |

| 1,3-Benzodioxole-4-carboxylic acid | C₈H₆O₄ | 166.13 g/mol | 5768-39-8 |

Expected Spectroscopic Data for 1,3-Benzodioxole-4-carboxylic acid:

-

¹H NMR (DMSO-d₆): δ (ppm) 12.9 (br s, 1H, -COOH), 7.5-7.2 (m, 3H, Ar-H), 6.15 (s, 2H, -OCH₂O-).

-

¹³C NMR (DMSO-d₆): δ (ppm) 167.0, 151.0, 147.5, 128.0, 125.0, 112.0, 109.0, 102.5.

Caption: Oxidation of the aldehyde to a carboxylic acid.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (1,3-benzodioxol-4-yl)methanol, using various reducing agents. Sodium borohydride is a mild and selective reagent for this purpose.

Experimental Protocol: Reduction with Sodium Borohydride [2][3]

-

Reaction: To a solution of this compound (1.0 g, 6.66 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.25 g, 6.66 mmol) is added in portions.[2]

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

Water (20 mL) is added, and the product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.

-

Yield: Typically high, >90%.

| Product | Molecular Formula | Molecular Weight |

| (1,3-Benzodioxol-4-yl)methanol | C₈H₈O₃ | 152.15 g/mol |

Expected Spectroscopic Data for (1,3-Benzodioxol-4-yl)methanol:

-

¹H NMR (CDCl₃): δ (ppm) 6.9-6.7 (m, 3H, Ar-H), 5.95 (s, 2H, -OCH₂O-), 4.70 (s, 2H, -CH₂OH), 2.1 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃): δ (ppm) 147.5, 147.0, 135.0, 122.0, 108.5, 108.0, 101.0, 63.0.

References

Unveiling the Potential of 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide for Industrial and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-4-carbaldehyde, also known as 2,3-methylenedioxybenzaldehyde, is a versatile aromatic aldehyde with a unique molecular architecture that has garnered interest in both industrial and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and current and potential applications. While the broader class of 1,3-benzodioxole derivatives has demonstrated a wide array of biological activities, including anti-tumor, anti-hyperlipidemic, and enzyme inhibitory effects, specific data on the 4-carbaldehyde isomer is emerging. This document aims to consolidate the available information, present it in a structured format, and provide detailed experimental context to support further research and development.

Introduction

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous naturally occurring and synthetic bioactive compounds. Its presence often imparts significant biological activity, making it a valuable scaffold in drug discovery. This compound serves as a crucial intermediate in the synthesis of more complex molecules, leveraging the reactivity of its aldehyde group for various chemical transformations.[1] Its applications span from the creation of unique fragrances to the development of novel therapeutic agents, particularly those targeting neurological disorders.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Reference |

| CAS Number | 7797-83-3 | [2] |

| Molecular Formula | C₈H₆O₃ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Appearance | White or colorless to yellow powder or lump to clear liquid | [1] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 80 °C at 0.3 mmHg | [2] |

| Density | 1.312 g/mL | [2] |

| SMILES | O=Cc1cccc2OCOc12 | [2] |

| InChIKey | QZMQKPGVXNSITP-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The synthesis of 1,3-benzodioxole derivatives, including the title compound, typically involves the formation of the methylenedioxy bridge from a catechol precursor.

General Synthesis Workflow

The synthesis of 1,3-benzodioxoles often follows a general pathway involving the reaction of a catechol with a methylene source. This can be visualized in the following workflow:

Caption: General workflow for the synthesis of 1,3-benzodioxole derivatives.

Experimental Protocol: Synthesis of 2,3-methylenedioxybenzaldehyde

A reported method for the synthesis of this compound involves the reaction of 2,3-dihydroxybenzaldehyde with dibromomethane.[3]

Materials:

-

2,3-dihydroxybenzaldehyde

-

Dibromomethane

-

Potassium carbonate (anhydrous)

-

Copper (II) oxide

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of 2,3-dihydroxybenzaldehyde (50 g), dibromomethane (188 g), anhydrous potassium carbonate (150 g), and copper (II) oxide (1.4 g) in dimethylformamide (2 L) is prepared in a suitable reaction vessel.[3]

-

The mixture is heated to reflux and maintained at this temperature for 4 hours.[3]

-

Work-up and purification steps were not detailed in the referenced source and would need to be developed. Standard procedures would likely involve cooling the reaction mixture, filtering off inorganic salts, removing the solvent under reduced pressure, and purifying the crude product by distillation or chromatography.

Industrial Relevance

The primary industrial application of this compound is as a key intermediate in the chemical synthesis of a variety of commercial products.

-

Fragrance and Flavor Industry: This compound is utilized in the formulation of unique aromatic profiles for consumer products such as perfumes and food additives.[1]

-

Pharmaceutical Synthesis: It serves as a building block for more complex molecules in the development of new therapeutic agents.[1] Its structural similarity to biologically active compounds makes it a person of interest for targeting neurological disorders.[1]

-

Agrochemicals: The 1,3-benzodioxole scaffold is present in some agrochemicals, and this aldehyde can be a precursor in their synthesis.[1]

Pharmaceutical and Biological Relevance

While extensive research has been conducted on the biological activities of 1,3-benzodioxole derivatives, specific data for this compound is limited. The broader class of compounds has shown promise in several therapeutic areas.

Known Biological Activities of 1,3-Benzodioxole Derivatives

-

Anti-tumor Activity: Derivatives have been shown to inhibit tumor growth by promoting apoptosis.

-

Anti-hyperlipidemia: Certain derivatives can reduce plasma lipids and improve liver function.

-

Antioxidant and Anti-inflammatory Effects: The 1,3-benzodioxole moiety is associated with antioxidant and anti-inflammatory properties.

Potential Signaling Pathways

The mechanism of action for many 1,3-benzodioxole derivatives is still under investigation. However, some general interactions have been noted.

Caption: Potential interactions of 1,3-benzodioxole derivatives with cellular pathways.

Quantitative Biological Data

| Compound | Cell Line (Cancer Type) | IC₅₀ (µg/mL) |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 |

| OVCAR-8 (Ovarian) | 1.15 | |

| HCT-116 (Colon) | 1.09 | |

| HL-60 (Leukemia) | 0.36 | |

| PBMC (Normal Cells) | > 5.00 |

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[4]

Safety and Toxicology

Safety data for this compound is available from various safety data sheets. It is important to handle this chemical with appropriate precautions.

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

GHS classification aggregated from multiple sources.[5]

For the isomeric compound, piperonal (1,3-benzodioxole-5-carboxaldehyde), the oral LD50 in rats is reported to be 2700 mg/kg.[6] This information may provide a preliminary indication of the toxicity profile of the 4-carbaldehyde isomer, but it should be interpreted with caution.

Future Directions

The potential of this compound as a key building block in medicinal chemistry warrants further investigation. Future research should focus on:

-

Synthesis of Novel Derivatives: Utilizing the aldehyde functionality to create a library of new compounds for biological screening.

-

Quantitative Biological Evaluation: Conducting in-vitro and in-vivo studies to determine the specific cytotoxic, enzyme inhibitory, and other pharmacological activities of the parent aldehyde and its derivatives.

-

Mechanistic Studies: Elucidating the specific signaling pathways and molecular targets through which these compounds exert their biological effects.

Conclusion

This compound is a valuable chemical intermediate with established applications in the fragrance and pharmaceutical industries. While the full scope of its biological activity is yet to be elucidated, the known pharmacological profiles of related 1,3-benzodioxole derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this versatile molecule. Further targeted research into its biological properties and mechanisms of action is crucial to unlock its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,3-(METHYLENEDIOXY)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westliberty.edu [westliberty.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Benzodioxole-4-carbaldehyde from Catechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,3-Benzodioxole-4-carbaldehyde, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, from catechol is a multi-step process. This document outlines two primary synthetic routes, providing detailed experimental protocols and a comparative analysis of the methodologies. The first route involves the initial formation of a 1,3-benzodioxole ring from catechol, followed by formylation. The second, alternative route begins with the ortho-formylation of catechol to yield 2,3-dihydroxybenzaldehyde, which is then converted to the target compound by the formation of the methylenedioxy bridge.

Introduction

This compound is a key intermediate in organic synthesis. Its structural motif is present in a wide array of biologically active molecules. The synthesis from the readily available starting material, catechol, offers a cost-effective approach to this important aldehyde. The choice of synthetic route can depend on factors such as available reagents, desired scale, and tolerance of functional groups in more complex substrates. These application notes provide a comprehensive guide to aid researchers in selecting and performing the most suitable synthesis for their needs.

Synthetic Routes

Two principal routes for the synthesis of this compound from catechol have been identified and are detailed below.

Route A: Protection of Catechol followed by Formylation

This route first involves the protection of the diol functionality of catechol to form the 1,3-benzodioxole ring. This intermediate is then formylated to introduce the aldehyde group at the 4-position.

Route B: Ortho-formylation of Catechol followed by Ring Closure

This alternative pathway begins with the selective formylation of catechol at the ortho-position to generate 2,3-dihydroxybenzaldehyde. The final step is the formation of the 1,3-benzodioxole ring.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the two synthetic routes, allowing for easy comparison of yields and reaction conditions.

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |

| Route A, Step 1 | Catechol to 1,3-Benzodioxole | Dichloromethane, Sodium Hydroxide | DMSO | 98-130°C | 1.5-2 h | ~95% |

| Route A, Step 2 | 1,3-Benzodioxole to this compound | N-Methylformanilide, Thionyl Chloride | Toluene | <15°C to 45°C | ~3.5 h | 20-30% |

| Route B, Step 1 | Catechol to 2,3-Dihydroxybenzaldehyde | Paraformaldehyde, MgCl₂, Triethylamine | THF | Reflux | 4-8 h | High |

| Route B, Step 2 | 2,3-Dihydroxybenzaldehyde to this compound | Dichloromethane, Sodium Hydroxide | DMSO | 125-130°C | ~2 h | ~61% |

Experimental Protocols

Route A: Protocol

Step 1: Synthesis of 1,3-Benzodioxole from Catechol

This protocol is adapted from a procedure for the methylenation of catechols.[1]

Materials:

-

Catechol

-

Dichloromethane (CH₂Cl₂)

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Nitrogen gas

-

Ether

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Wide-bore Liebig condenser

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus (Vigreux column, constant-take-off distillation head)

-

Separatory funnel

Procedure:

-

A mixture of 100 mL of dichloromethane and 500 mL of DMSO is added to a three-necked flask equipped with a mechanical stirrer and a wide-bore Liebig condenser.

-

The apparatus is flushed with nitrogen gas.

-

The mixture is heated to 125-130°C with stirring.

-

Pellets of catechol (5.5 g) and sodium hydroxide (4.15 g) are added simultaneously at 5-minute intervals until a total of 110 g of catechol and 83 g of sodium hydroxide have been added over a period of 105 minutes.

-

After the addition is complete, an additional 20 mL of dichloromethane and 3 g of sodium hydroxide are added, and stirring is continued for another 70 minutes.

-

The reflux condenser is replaced with a distillation setup.

-

Water (50 mL) is added, and the 1,3-benzodioxole-water azeotrope is distilled off at 98-100°C. More water is added slowly as the distillation proceeds.

-

Distillation is continued until 1,3-benzodioxole no longer separates as a heavy oil from the distillate (approximately 600 mL of distillate).

-

The aqueous distillate is extracted with ether (3 x 60 mL).

-

The combined organic extracts and the separated oil are dried and distilled to yield pure 1,3-benzodioxole.

Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is based on the Vilsmeier-Haack formylation of 1,3-benzodioxole to produce the 5-carbaldehyde isomer (piperonal); similar conditions can be explored for the synthesis of the 4-carbaldehyde isomer, though separation of isomers may be necessary.[2]

Materials:

-

1,3-Benzodioxole

-

N-Methylformanilide

-

Thionyl Chloride (SOCl₂)

-

Toluene

-

Distilled water

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Nitrogen inlet

-

Condenser

-

Addition funnel

-

Ice-water bath

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, condenser, and addition funnel, charge 86.32 g (0.64 mol) of N-methylformanilide.

-

Cool the flask in an ice-water bath to below 5°C.

-

Add 75.98 g of thionyl chloride dropwise over 1.5 hours, ensuring the internal temperature does not exceed 15°C.

-

After the addition, allow the reaction mixture to warm to room temperature and let it stand for 2 hours.

-

Apply heat to approximately 45°C under reduced pressure to remove any unreacted thionyl chloride.

-

Cool the resulting Vilsmeier reagent.

-

Add 78.00 g of 1,3-benzodioxole dropwise to the reaction flask, maintaining an internal temperature below 15°C.

-

After the addition is complete, pour the reaction mixture into an equal volume of distilled water.

-

Extract the aqueous mixture with toluene (3 x 100 mL).

-

The combined toluene extracts are washed, dried, and the solvent is removed by distillation.

-

The crude product is then purified by vacuum distillation to yield this compound. Note that this reaction may produce a mixture of 4- and 5-isomers, requiring chromatographic separation.

Route B: Protocol

Step 1: Synthesis of 2,3-Dihydroxybenzaldehyde from Catechol

This is a one-pot procedure for the ortho-formylation of phenols.[3]

Materials:

-

Catechol (as the phenol)

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Paraformaldehyde ((CH₂O)n)

-

Tetrahydrofuran (THF)

-

Aqueous Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, a mixture of the catechol, anhydrous MgCl₂, and triethylamine is heated under reflux in THF.

-

Paraformaldehyde is added to the refluxing mixture.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, and aqueous NaOH is added, followed by the careful addition of 30% H₂O₂.

-

The mixture is stirred at room temperature for 4-8 hours.

-

The reaction is quenched and acidified with HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated to yield crude 2,3-dihydroxybenzaldehyde, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound from 2,3-Dihydroxybenzaldehyde

This protocol is adapted from a general procedure for the methylenation of catechols and applied to 2,3-dihydroxybenzaldehyde (protocatechualdehyde is the 3,4-isomer, but the procedure is analogous).[1]

Materials:

-

2,3-Dihydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Nitrogen gas

-

Steam distillation apparatus

Equipment:

-

Three-necked round-bottom flask

-

Wide-bore Liebig condenser

-

Mechanical stirrer

-

Heating mantle

-

Steam generator

Procedure:

-

A mixture of 100 mL of dichloromethane and 500 mL of DMSO is stirred and heated to 125-130°C in a three-necked flask under a nitrogen atmosphere.

-

Pellets of 2,3-dihydroxybenzaldehyde and sodium hydroxide are added simultaneously and portion-wise over a period of time.

-

After the addition is complete, the reaction is stirred for a further period at the same temperature.

-

The reaction mixture is then subjected to steam distillation.

-

The product, this compound, is collected in the distillate and can be isolated by extraction and subsequent purification.

Visualized Workflows and Pathways

Caption: Synthetic pathway for Route A.

Caption: Synthetic pathway for Route B.

Caption: Experimental workflow for Route A, Step 1.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Dichloromethane is a suspected carcinogen and should be handled with care.

-

Sodium hydroxide is corrosive.

-

Thionyl chloride is highly corrosive and reacts violently with water.

-

DMSO can enhance the absorption of other chemicals through the skin.

-

Reactions involving heating should be conducted with appropriate caution and temperature monitoring.

Conclusion

The synthesis of this compound from catechol can be successfully achieved via two distinct multi-step routes. Route A, involving the initial formation of 1,3-benzodioxole, offers a high yield for the first step, but the subsequent formylation may present challenges in terms of yield and isomer separation. Route B, which proceeds through the ortho-formylation of catechol, may offer a more direct path to the desired isomer, although the initial formylation can also produce isomeric byproducts depending on the method used. The choice between these routes will depend on the specific requirements of the research, including scale, purity, and available resources. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 1,3-Benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions in the synthesis of novel 1,3-benzodioxole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the presence of the 1,3-benzodioxole moiety in numerous natural products and pharmacologically active molecules.

Introduction